molecular formula C8H15IO3 B14294078 Acetic acid;4-iodohex-3-en-3-ol CAS No. 112701-53-8

Acetic acid;4-iodohex-3-en-3-ol

Cat. No.: B14294078
CAS No.: 112701-53-8
M. Wt: 286.11 g/mol
InChI Key: CGIIILYSINQCKG-UHFFFAOYSA-N
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Description

Acetic acid;4-iodohex-3-en-3-ol is a hybrid compound combining acetic acid (CH₃COOH) and 4-iodohex-3-en-3-ol. The latter moiety features a six-carbon chain with a hydroxyl group at position 3, a double bond between carbons 3 and 4, and an iodine substituent at carbon 2.

Properties

CAS No.

112701-53-8

Molecular Formula

C8H15IO3

Molecular Weight

286.11 g/mol

IUPAC Name

acetic acid;4-iodohex-3-en-3-ol

InChI

InChI=1S/C6H11IO.C2H4O2/c1-3-5(7)6(8)4-2;1-2(3)4/h8H,3-4H2,1-2H3;1H3,(H,3,4)

InChI Key

CGIIILYSINQCKG-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(CC)I)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-iodohex-3-en-3-ol typically involves the iodination of hex-3-en-3-ol followed by esterification with acetic acid. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained. For example, the iodination can be carried out using iodine and a suitable oxidizing agent, while the esterification may involve the use of an acid catalyst such as sulfuric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-iodohex-3-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the iodine atom to a less reactive group, such as a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Acetic acid;4-iodohex-3-en-3-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be utilized in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid;4-iodohex-3-en-3-ol involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the hydroxyl and acetic acid groups can form hydrogen bonds and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related acetic acid derivatives and halogenated alcohols.

Compound Structure Molecular Weight (g/mol) Key Features Applications
Acetic acid;4-iodohex-3-en-3-ol CH₃COOH + C₆H₁₀IO (iodoalkenol) ~228–232 Bifunctional (carboxylic acid, vinyl iodide); polar hydroxyl group. Potential intermediate in halogenation reactions; speculative pharmaceutical use.
Ethyl acetate CH₃COOCH₂CH₃ 88.11 Simple ester; volatile, low polarity. Solvent, flavoring agent.
Chloroacetic acid ClCH₂COOH 94.49 Chlorinated acetic acid; higher acidity (pKa ~2.86). Herbicide synthesis, dye production.
Indole-3-acetic acid C₁₀H₉NO₂ (plant hormone derivative) 175.18 Aryl acetic acid; bioactive (plant growth regulator). Agriculture, biotechnology .
Glacial acetic acid CH₃COOH (99–100% purity) 60.05 Undiluted acetic acid; crystallizes at 16.6°C. Industrial solvent, chemical synthesis .

Key Differences and Reactivity

  • Halogenation Effects: The iodine atom in 4-iodohex-3-en-3-ol increases molecular weight and reduces volatility compared to non-halogenated analogues like ethyl acetate. Iodine’s polarizability may enhance nucleophilic substitution or Suzuki coupling reactivity .
  • Acidity : Acetic acid (pKa ~2.5) is more acidic than its ester derivatives (e.g., ethyl acetate, pKa ~25) but less acidic than chloroacetic acid (pKa ~2.86) due to the electron-withdrawing chlorine .
  • Solubility: The hydroxyl group in 4-iodohex-3-en-3-ol improves water solubility compared to purely hydrophobic esters. However, the iodine substituent may reduce solubility relative to non-halogenated alcohols .

Metabolic and Industrial Relevance

  • Biosynthesis: Acetic acid is a key metabolite in bacterial fermentation (e.g., Acetobacter spp.), where alcohol dehydrogenases (ADHs) oxidize ethanol to acetic acid .
  • Production Methods: Industrial acetic acid is primarily made via methanol carbonylation (Monsanto/Cativa processes) . Halogenated variants may require specialized catalytic systems or electrophilic iodination.

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